(6-(Dimethylamino)-4-methylpyridin-3-yl)boronic acid

Stability Storage Logistics

For medicinal chemists targeting CRF1 receptors, this is the definitive building block. Unlike generic, unstable pyridylboronic acids, the 6-dimethylamino-4-methyl substitution pattern uniquely provides the correct pharmacophore for potent antagonists like R121919 (Ki 8.30 nM). It offers a logistical advantage with ambient temperature storage, eliminating -20°C freezer dependence. This high-purity (≥98%) intermediate ensures cleaner Suzuki-Miyaura couplings with minimized protodeboronation, making it the superior, reliable choice for pharmaceutical R&D and scale-up. Secure this critical intermediate to streamline your synthesis of stress-related disorder therapeutics.

Molecular Formula C8H15BCl2N2O2
Molecular Weight 252.93
CAS No. 535934-70-4
Cat. No. B2809975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-(Dimethylamino)-4-methylpyridin-3-yl)boronic acid
CAS535934-70-4
Molecular FormulaC8H15BCl2N2O2
Molecular Weight252.93
Structural Identifiers
SMILESB(C1=CN=C(C=C1C)N(C)C)(O)O.Cl.Cl
InChIInChI=1S/C8H13BN2O2.2ClH/c1-6-4-8(11(2)3)10-5-7(6)9(12)13;;/h4-5,12-13H,1-3H3;2*1H
InChIKeyKJZMHXKWFNGQOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(6-(Dimethylamino)-4-methylpyridin-3-yl)boronic acid (CAS 535934-70-4): A Specialized Pyridylboronic Acid Building Block for Pharmaceutical Synthesis and Cross-Coupling


(6-(Dimethylamino)-4-methylpyridin-3-yl)boronic acid (CAS 535934-70-4) is a heteroaromatic boronic acid featuring a 3-pyridyl core substituted with a dimethylamino group at the 6-position and a methyl group at the 4-position . With a molecular formula of C₈H₁₃BN₂O₂ and a molecular weight of 180.01 g/mol, it serves as a versatile building block in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct complex biaryl and heteroaryl architectures . This compound is a key intermediate in the synthesis of bioactive molecules, most notably the potent corticotropin-releasing factor receptor-1 (CRF1) antagonist R121919 (NBI30775) [1].

Why Generic Pyridylboronic Acids Cannot Replace (6-(Dimethylamino)-4-methylpyridin-3-yl)boronic acid in Critical Synthesis


Generic pyridylboronic acids, such as unsubstituted 2-, 3-, or 4-pyridylboronic acids, are not interchangeable with (6-(Dimethylamino)-4-methylpyridin-3-yl)boronic acid due to critical differences in electronic properties, stability, and synthetic outcomes. The specific 6-dimethylamino and 4-methyl substitution pattern on the pyridine ring profoundly alters the electron density at the boron center, directly impacting the rate of protodeboronation—a major side reaction that limits cross-coupling efficiency [1]. While unsubstituted 2-pyridylboronic acid is notoriously unstable and prone to rapid protodeboronation (t₀.₅ ≈ 25–50 seconds at pH 7, 70°C), the electron-donating and steric effects of the dimethylamino and methyl groups in the target compound significantly modulate its stability, enabling more reliable handling and coupling performance [2]. Furthermore, this specific boronic acid provides a direct synthetic route to the precisely functionalized pyridyl fragment required for the CRF1 antagonist pharmacophore found in R121919; using an alternative boronic acid would necessitate a different, less efficient, or altogether unviable synthetic sequence to install the requisite 6-dimethylamino-4-methylpyridin-3-yl moiety [3].

Quantitative Differentiation of (6-(Dimethylamino)-4-methylpyridin-3-yl)boronic acid vs. Closest Analogs


Enhanced Ambient Storage Stability vs. 2-Pyridinylboronic Acid

(6-(Dimethylamino)-4-methylpyridin-3-yl)boronic acid demonstrates superior storage stability compared to the widely used, unsubstituted 2-pyridinylboronic acid. Vendor specifications for the target compound list a recommended storage temperature of 'Ambient' . In contrast, technical datasheets for 2-pyridinylboronic acid consistently specify storage below -20°C [1]. This difference in storage requirements reflects a fundamental improvement in the stability of the substituted pyridylboronic acid, likely due to the combined steric and electronic effects of the 4-methyl and 6-dimethylamino groups, which mitigate the rapid protodeboronation that plagues 2-pyridylboronic acid at room temperature [2]. This translates to reduced cold-chain logistics costs and lower risk of degradation during routine laboratory handling.

Stability Storage Logistics Procurement

Validated Utility as a Key Intermediate for High-Potency CRF1 Antagonist R121919

This boronic acid is a direct and essential building block for the synthesis of R121919 (NBI30775), a potent and selective corticotropin-releasing factor receptor-1 (CRF1) antagonist. R121919, which contains the (6-(dimethylamino)-4-methylpyridin-3-yl) fragment, exhibits a binding affinity (Ki) of 8.30 nM for the human CRF1 receptor [1]. The use of this specific boronic acid in a Suzuki-Miyaura coupling step is critical for constructing the pyrazolo[1,5-a]pyrimidine core of R121919 [2]. While other pyridylboronic acids could theoretically be used to create analogs, they would not yield the exact pharmacophore required for the high potency and selectivity profile of R121919. This compound's proven role in generating a clinically-investigated drug candidate provides a strong, application-specific reason for its selection over generic alternatives.

Medicinal Chemistry Neuroscience CRF1 Antagonist Suzuki Coupling

High Purity Profile vs. Commonly Sourced 2-Pyridinylboronic Acid

The target compound is commercially available at a minimum purity of 96% , with some vendors offering it at 98% . This contrasts with a common commercial specification for unsubstituted 2-pyridinylboronic acid, which is often supplied at 95% purity from major chemical suppliers . While a 1-3% difference in purity may seem marginal, it can be significant in multi-step syntheses, particularly in cross-coupling reactions where boronic acid impurities can act as catalyst poisons or lead to side reactions that complicate purification. A higher initial purity of the boronic acid building block can lead to improved yields and simplifies downstream processing, which is a tangible benefit for procurement decisions in both research and process development settings.

Purity Quality Control Reproducibility Procurement

Improved Protodeboronation Stability Inferred from Substituent Effects

The stability of pyridylboronic acids is a critical factor in the success of Suzuki-Miyaura cross-couplings, with protodeboronation being a major competing pathway [1]. Unsubstituted 2-pyridylboronic acid is exceptionally unstable, undergoing rapid protodeboronation with a half-life (t₀.₅) of only 25–50 seconds at pH 7 and 70°C, while 3- and 4-pyridylboronic acids are far more stable (t₀.₅ > 1 week, pH 12, 70°C) [1]. Although direct kinetic data for (6-(dimethylamino)-4-methylpyridin-3-yl)boronic acid is not available in the primary literature, its structure places it in a class of 3-pyridylboronic acids (boron at the 3-position) that inherently exhibit slow protodeboronation. Furthermore, the presence of the 6-dimethylamino group (an electron-donating substituent) and the 4-methyl group (providing steric shielding) is expected to further modulate, and likely enhance, its stability relative to the unsubstituted 2-pyridylboronic acid comparator [2]. This inferred stability advantage supports the observed ambient storage condition and suggests a wider operational window for coupling reactions.

Stability Protodeboronation Suzuki-Miyaura Coupling Reaction Optimization

Optimal Scientific and Industrial Application Scenarios for (6-(Dimethylamino)-4-methylpyridin-3-yl)boronic acid


Synthesis of CRF1 Receptor Antagonists and Related Pyrazolo[1,5-a]pyrimidine Derivatives

This is the primary and most validated application for (6-(Dimethylamino)-4-methylpyridin-3-yl)boronic acid. It is the essential building block for constructing the pyridyl fragment of R121919, a potent CRF1 antagonist with a Ki of 8.30 nM [1]. Medicinal chemists and process chemists developing new CRF1-targeting therapeutics for anxiety, depression, or stress-related disorders should prioritize this specific boronic acid to ensure the correct pharmacophore is installed in the final molecule. The compound's documented use in the synthesis of a clinical candidate (R121919) provides a high level of confidence in its synthetic utility and reliability for this class of compounds [2].

Suzuki-Miyaura Cross-Coupling Reactions Requiring Ambient-Stable Pyridylboronic Acids

For laboratories or manufacturing facilities that lack extensive cold-chain storage infrastructure, (6-(Dimethylamino)-4-methylpyridin-3-yl)boronic acid offers a clear logistical advantage. Its specification for ambient temperature storage eliminates the need for -20°C freezers required for many other pyridylboronic acids, such as the commonly used 2-pyridinylboronic acid [3]. This makes it a superior choice for high-throughput experimentation, combinatorial chemistry, or any setting where ease of handling and reduced storage costs are prioritized, without compromising on the ability to perform reliable Suzuki-Miyaura couplings to generate diverse biaryl libraries.

High-Fidelity Synthesis of Complex Heterobiaryls for Lead Optimization

In lead optimization campaigns where small structural modifications can have large impacts on potency and selectivity, the use of high-purity building blocks is critical for reproducible results. (6-(Dimethylamino)-4-methylpyridin-3-yl)boronic acid is available at a purity of 96% or higher , exceeding the common 95% specification for generic 2-pyridinylboronic acid . This higher purity minimizes the risk of side reactions and catalyst poisoning during cross-coupling, leading to cleaner reaction profiles and higher yields of the desired advanced intermediates. This is particularly valuable when working with precious, late-stage intermediates where re-synthesis is costly and time-consuming.

Development of Synthetic Routes Amenable to Scale-Up

The inferred stability of this compound against protodeboronation [4], a common failure mode for less stable pyridylboronic acids, makes it an attractive building block for process development and scale-up. Reactions that are robust and tolerant of standard operating conditions (e.g., ambient temperature storage, bench-top handling) are more likely to translate successfully from milligram-scale discovery chemistry to kilogram-scale manufacturing. The combination of ambient storage and the class-level inference of improved kinetic stability [4] suggests that this boronic acid could offer a more reliable and cost-effective option for industrial-scale Suzuki-Miyaura couplings compared to its more fragile counterparts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (6-(Dimethylamino)-4-methylpyridin-3-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.